molecular formula C28H44O4 B1204837 18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol

18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol

Cat. No. B1204837
M. Wt: 444.6 g/mol
InChI Key: WEAFTKGZNMAOMY-YPDQMYOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid00935666 is a natural product found in Aspergillus with data available.

Scientific Research Applications

Isolation and Characterization

  • Spiranoid Withanolides from Jaborosa Odonelliana: Six new spiranoid withanolides were isolated from the leaves of Jaborosa odonelliana, characterized by various spectroscopic methods including 1D and 2D NMR, MS, and molecular modeling. These compounds contribute to the understanding of the structural diversity and potential biological activities of withanolides, a class of compounds to which 18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol belongs (Cirigliano et al., 2002).

Biological Activities

  • Leishmanicidal Activity of Physalins

    Compounds structurally related to 18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol, isolated from Physalis minima, showed potent leishmanicidal activity against Leishmania major. This highlights the therapeutic potential of cycloergostane derivatives in treating parasitic infections (Choudhary et al., 2007).

  • Cytotoxic Sterols from Marine-Derived Fungi

    A study on marine fungus Pennicillium sp. yielded a new sterol, ergosta-8(14), 22-diene-3,5,6,7-tetraol(3β, 5α, 6β, 7α, 22E), alongside known sterols with cytotoxicity against human liver cancer cells. This research underscores the potential of ergostane derivatives, including compounds similar to 18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol, as anticancer agents (Sun et al., 2006).

Synthesis and Reactivity

  • Synthetic Approaches: Research into synthetic methodologies for creating complex molecular structures has included studies on the synthesis of cycloocta-1,5-diene equivalents and their tetrol derivatives, demonstrating the versatility and potential for constructing molecules related to 18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol (Takahashi et al., 2000).

properties

Product Name

18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(12R,13S)-7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-12,16,18-triol

InChI

InChI=1S/C28H44O4/c1-16(2)17(3)24(30)20-15-26-12-13-28(32)23(22(26)7-6-21(26)18(20)4)9-11-27(31)14-19(29)8-10-25(27,28)5/h9,11,16-21,24,29-32H,6-8,10,12-15H2,1-5H3/t17?,18?,19?,20?,21?,24?,25-,26?,27?,28+/m0/s1

InChI Key

WEAFTKGZNMAOMY-YPDQMYOLSA-N

Isomeric SMILES

CC1C2CCC3=C4C=CC5(CC(CC[C@@]5([C@]4(CCC23CC1C(C(C)C(C)C)O)O)C)O)O

SMILES

CC1C2CCC3=C4C=CC5(CC(CCC5(C4(CCC23CC1C(C(C)C(C)C)O)O)C)O)O

Canonical SMILES

CC1C2CCC3=C4C=CC5(CC(CCC5(C4(CCC23CC1C(C(C)C(C)C)O)O)C)O)O

synonyms

Mer NF8054A
Mer-NF8054A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol
Reactant of Route 2
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol
Reactant of Route 3
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol
Reactant of Route 4
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol
Reactant of Route 5
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol
Reactant of Route 6
18,22-Cycloergosta-6,8(14)-diene-3,5,9,23-tetrol

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